Cas no 954261-97-3 (1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE)
1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE
- 1-(2-nitrophenyl)sulfonyl-1,4-diazepane
- 954261-97-3
- 1-[(2-NITROPHENYL)SULFONYL]-1,4-DIAZEPANE
- EN300-1169675
- SB40293
- 1-(2-Nitrobenzene-1-sulfonyl)-1,4-diazepane
- AKOS000145615
- 1-(2-nitrobenzenesulfonyl)-1,4-diazepane
- DB-258719
- CS-0269470
- DTXSID20588552
- 1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane
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- Inchi: 1S/C11H15N3O4S/c15-14(16)10-4-1-2-5-11(10)19(17,18)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2
- InChI Key: VBDLQKCVPSPMID-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCNCCC1)(=O)=O
Computed Properties
- Exact Mass: 285.07832714g/mol
- Monoisotopic Mass: 285.07832714g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 104Ų
1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118980-1g |
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane |
954261-97-3 | 95% | 1g |
$525.00 | 2023-08-31 | |
| Chemenu | CM200251-1g |
1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane |
954261-97-3 | 95% | 1g |
$609 | 2021-06-09 | |
| Chemenu | CM200251-1g |
1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane |
954261-97-3 | 95% | 1g |
$609 | 2022-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340140-1g |
1-((2-Nitrophenyl)sulfonyl)-1,4-diazepane |
954261-97-3 | 97+% | 1g |
¥4777.00 | 2024-04-24 |
1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE
1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE: A Comprehensive Overview
The compound with CAS No. 954261-97-3, commonly referred to as 1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a diazepane ring system with a nitrobenzenesulfonyl group. The diazepane core is a seven-membered ring containing two nitrogen atoms, while the nitrobenzenesulfonyl group introduces a sulfonamide functionality with a nitro substituent on the benzene ring.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE, allowing researchers to explore its potential applications in drug discovery and materials science. The compound's structure lends itself to various functionalization possibilities, making it a valuable intermediate in the synthesis of more complex molecules. Its sulfonamide group, in particular, is known for its ability to form stable amide bonds, which are crucial in many biological processes.
One of the most intriguing aspects of 1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE is its potential role in pharmacology. Studies have shown that the compound exhibits interesting bioactivity profiles, particularly in the context of enzyme inhibition and receptor modulation. The nitro group on the benzene ring contributes to the compound's electronic properties, enhancing its ability to interact with biological targets. This makes it a promising candidate for further exploration in drug development programs targeting various therapeutic areas.
The synthesis of 1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The key steps include the formation of the diazepane ring through cyclization reactions and the subsequent introduction of the nitrobenzenesulfonyl group via nucleophilic substitution or coupling reactions. Researchers have optimized these steps to achieve high yields and excellent purity levels, ensuring that the compound is suitable for both academic and industrial applications.
In terms of applications, 1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE has shown potential as a building block for constructing bioactive molecules with enhanced pharmacokinetic properties. Its rigid diazepane framework provides structural stability, while the sulfonamide group offers opportunities for further functionalization. This dual functionality makes it an attractive candidate for use in medicinal chemistry campaigns aimed at developing novel therapeutics.
Recent studies have also highlighted the importance of diazepane derivatives like 1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE in materials science. These compounds are being investigated for their potential use in creating advanced materials with tailored mechanical and electronic properties. The combination of the diazepane ring's rigidity and the sulfonamide group's reactivity opens up new avenues for material design and synthesis.
In conclusion, 1-(2-NITRO-BENZENESULFONYL)-[1,4]DIAZEPANE represents a significant advancement in organic chemistry and holds immense promise for future applications in drug discovery and materials science. As researchers continue to explore its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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